Bisisopropyl 2-thioxo-1H-benzimidazole-1,3(2H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisisopropyl 2-thioxo-1H-benzimidazole-1,3(2H)-dicarboxylate is a complex organic compound with a unique structure that includes a benzimidazole core and thioxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisisopropyl 2-thioxo-1H-benzimidazole-1,3(2H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carbon disulfide under basic conditions to form the benzimidazole core. Subsequent esterification with isopropyl chloroformate yields the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bisisopropyl 2-thioxo-1H-benzimidazole-1,3(2H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the benzimidazole core.
Scientific Research Applications
Bisisopropyl 2-thioxo-1H-benzimidazole-1,3(2H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an enzyme inhibitor or a ligand for studying protein interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Bisisopropyl 2-thioxo-1H-benzimidazole-1,3(2H)-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the benzimidazole core can interact with nucleic acids or proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4,4’-[(2-thioxo-1H-benzimidazole-1,3(2H)-diyl)bis(methanediyliminobenzene-4,1-diylcarbonylimino)]dibenzoate
- 1,1’-[(2-Thioxo-1H-benzimidazole-1,3(2H)-diyl)bis(methylene)]bis(4-methylpiperidinium)
Uniqueness
Bisisopropyl 2-thioxo-1H-benzimidazole-1,3(2H)-dicarboxylate is unique due to its specific ester groups and the presence of the thioxo functional group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
94158-31-3 |
---|---|
Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
dipropan-2-yl 2-sulfanylidenebenzimidazole-1,3-dicarboxylate |
InChI |
InChI=1S/C15H18N2O4S/c1-9(2)20-14(18)16-11-7-5-6-8-12(11)17(13(16)22)15(19)21-10(3)4/h5-10H,1-4H3 |
InChI Key |
AZJYAGGEGMHNBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1C2=CC=CC=C2N(C1=S)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.